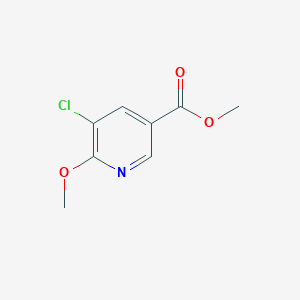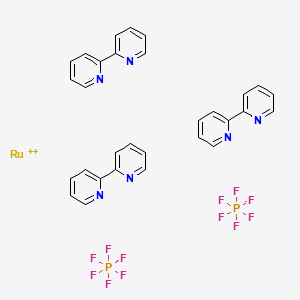
Methyl 5-chloro-6-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-6-methoxynicotinate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of microbial metabolites involving chloro and methoxy groups is discussed, which can be relevant to understanding the broader chemical family to which Methyl 5-chloro-6-methoxynicotinate belongs .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from different precursors. For example, the synthesis of a fungal metabolite from Periconia macrospinosa was achieved through a sequence of reactions starting from 6-chloro-3, 5-dimethoxyhomophthalic acid and proceeding through several intermediates . This suggests that the synthesis of Methyl 5-chloro-6-methoxynicotinate could also involve a series of steps, possibly starting from a nicotinic acid derivative and introducing the chloro and methoxy groups through specific reactions such as chlorination or methylation.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 5-chloro-6-methoxynicotinate has been analyzed using techniques like X-ray crystallography, IR, NMR, and electronic spectroscopy . These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters .
Chemical Reactions Analysis
The chemical reactions involving compounds with chloro and methoxy groups can be quite diverse. The presence of these groups can influence the reactivity of the molecule, making it susceptible to nucleophilic substitution or elimination reactions. For example, catalytic hydrogenation of a chlorinated compound resulted in dechlorination, which is a type of chemical reaction that could also be relevant for Methyl 5-chloro-6-methoxynicotinate .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their molecular structure. The absorption and fluorescence maxima of a related compound were observed at specific wavelengths, indicating its potential optical properties . Solvent effects were also investigated, which can provide insights into the solubility and stability of Methyl 5-chloro-6-methoxynicotinate in different environments. The presence of chloro and methoxy groups can affect the compound's polarity, boiling point, melting point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
Methyl 5-chloro-6-methoxynicotinate is primarily used as a valuable building block in chemical synthesis. It serves as a key intermediate in the preparation of complex organic compounds. For instance, it is utilized in the synthesis of fused 2-pyridones, a compound class of interest due to its broad spectrum of biological activities. This synthesis involves a sequence of steps, including microwave-induced regioselective methoxylation and esterification, followed by a reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions. The process emphasizes improved regioselectivity and purity profile of the reaction products, highlighting its role in precise synthetic chemistry (Jeges et al., 2011).
Agrochemical and Medicinal Compound Precursors
The compound is also instrumental in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This reaction is pivotal for generating useful adducts that are applied in the preparation of agrochemicals or medicinal compounds, showcasing its versatility and importance in various sectors of chemical industry (Ghelfi et al., 2003).
Contribution to Organic Electronics
In the realm of material science, particularly in the synthesis of organic electronic materials, methyl 5-chloro-6-methoxynicotinate-related compounds are used to produce aluminum and zinc complexes. These complexes are investigated for their spectroscopic, thermal, thermomechanical, and optical properties. The high thermal stability and improved processability of these complexes, along with their significant photoluminescence features, make them suitable candidates for applications in organic electronics, highlighting the compound's role in advancing materials science (Barberis & Mikroyannidis, 2006).
Environmental Studies
In environmental studies, derivatives of methyl 5-chloro-6-methoxynicotinate are explored for their interactions and effects in ecosystems. For instance, methyl triclosan, a related compound, has been subjected to electrochemical reduction studies to understand its behavior and potential environmental impact. These studies are crucial for assessing the fate and transformation of such compounds in natural environments, contributing to environmental risk assessments and pollution control strategies (Peverly et al., 2014).
Safety And Hazards
Methyl 5-chloro-6-methoxynicotinate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-methoxynicotinate | |
CAS RN |
220656-93-9 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)



![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)




